(3R)-3-amino-3-phenylpropanenitrile
Description
(3R)-3-Amino-3-phenylpropanenitrile is a chiral nitrile derivative characterized by a phenyl group and an amino group attached to the third carbon of a propanenitrile backbone, with the (R)-configuration at the stereogenic center. This compound, often encountered as a trifluoroacetic acid (TFA) salt (CAS 1807920-96-2), has a molecular formula of C₁₁H₁₁F₃N₂O₂ (including TFA) and a molecular weight of 260.22 g/mol . The isolated nitrile (without TFA) would theoretically have a formula of C₉H₁₀N₂ and a molecular weight of 146.20 g/mol.
The compound serves as a critical intermediate in pharmaceutical synthesis, particularly in the development of chiral amines or β-amino acids, where stereochemical control is essential for bioactivity .
Properties
Molecular Formula |
C9H10N2 |
|---|---|
Molecular Weight |
146.19 g/mol |
IUPAC Name |
(3R)-3-amino-3-phenylpropanenitrile |
InChI |
InChI=1S/C9H10N2/c10-7-6-9(11)8-4-2-1-3-5-8/h1-5,9H,6,11H2/t9-/m1/s1 |
InChI Key |
YHBWEFKGUHZLOA-SECBINFHSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)[C@@H](CC#N)N |
Canonical SMILES |
C1=CC=C(C=C1)C(CC#N)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structurally analogous compounds share the (3R)-3-amino-propanenitrile core but differ in substituents on the aromatic ring. Below is a detailed comparison:
Table 1: Comparative Analysis of (3R)-3-Amino-3-phenylpropanenitrile and Analogues
Key Findings:
Methyl Groups: Methyl substituents (e.g., in C₁₀H₁₀FN₂ ) introduce steric hindrance and lipophilicity, which may improve membrane permeability.
Chirality and Bioactivity: All listed compounds retain the (R)-configuration, critical for enantioselective synthesis. For example, (R)-2-Amino-3-(pyridin-3-yl)propanoic acid demonstrates the importance of chirality in amino acid-based therapeutics.
Physicochemical Properties: The trifluoroacetic acid salt form of this compound has higher solubility in polar solvents compared to non-salt analogues. Pyridine-containing derivatives (e.g., ) exhibit distinct electronic properties due to the heterocyclic aromatic ring, altering reactivity in coupling reactions.
Purity and Storage: Purity levels vary significantly, with (R)-2-Amino-3-(pyridin-3-yl)propanoic acid achieving the highest reported purity (≥98.5%) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
